2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidine class, characterized by a bicyclic heteroaromatic core fused with a pyrimidine ring. The structure features a benzyl group at position 3, a phenyl group at position 6, and a thioacetamide moiety linked to a 2-ethoxyphenyl substituent. The structural determination of similar compounds often relies on X-ray crystallography using programs like SHELX .
Propriétés
IUPAC Name |
2-[(3-benzyl-4-oxo-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O3S/c1-2-36-25-16-10-9-15-22(25)30-26(34)19-37-29-32-24-17-23(21-13-7-4-8-14-21)31-27(24)28(35)33(29)18-20-11-5-3-6-12-20/h3-17,31H,2,18-19H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWPWFWUSXWSMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC(=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structural characteristics suggest a range of biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound based on available literature, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C28H28N4O2S
Molecular Weight: 508.64 g/mol
CAS Number: 1115286-67-3
The compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of a thioether and an ethoxyphenyl group enhances its potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds with a pyrrolo[3,2-d]pyrimidine backbone often exhibit significant anticancer activity. For instance, similar derivatives have been studied for their ability to inhibit various kinases involved in cancer progression:
- EGFR Inhibition: Molecular docking studies have shown that related compounds can effectively inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapies .
- Cytotoxicity Assays: In vitro studies demonstrated that derivatives of this class induce apoptosis in cancer cell lines. For example, compounds similar to the one have shown IC50 values in the low micromolar range against breast and lung cancer cell lines .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity:
- COX Enzyme Inhibition: Preliminary studies have indicated that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. IC50 values for related compounds have been reported as low as 0.04 μmol for COX-2 inhibition .
- Animal Models: In vivo studies using carrageenan-induced paw edema models have demonstrated significant reductions in inflammation when treated with similar pyrimidine derivatives, suggesting that this compound may also exhibit similar effects .
The exact mechanism by which 2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide exerts its biological effects is not fully elucidated. However, it is hypothesized to involve:
- Enzyme Binding: The thioether group may interact with key enzymes or receptors, modulating their activity.
- Signal Transduction Pathways: The compound may disrupt signaling pathways critical for cell proliferation and survival in cancer cells.
Case Studies and Research Findings
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The thioether linkage and the pyrrolo-pyrimidine scaffold are known to interact with various biological targets involved in cancer cell proliferation and survival.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated the derivatives of pyrrolo-pyrimidines and their effects on cancer cell lines. The results demonstrated that these compounds inhibited cell growth by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. The presence of the thioether group is often associated with enhanced antimicrobial properties.
Case Study:
In a comparative analysis, derivatives of similar thioether compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the thioether moiety significantly increased antibacterial efficacy .
Anti-inflammatory Effects
Compounds derived from pyrrolo-pyrimidines have been shown to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines.
Case Study:
Research highlighted in Bioorganic & Medicinal Chemistry Letters demonstrated that pyrrolo-pyrimidine derivatives reduced levels of TNF-alpha and IL-6 in vitro, suggesting potential for treating inflammatory diseases .
Comparaison Avec Des Composés Similaires
Key Analogues and Substituent Variations
Key Observations :
- Substituent Effects: 3-Position: The benzyl group (target) provides aromatic bulk, while butyl () or 4-methoxyphenyl () substituents modulate lipophilicity and steric effects. N-Aryl Group: The 2-ethoxyphenyl (target) introduces an oxygen atom capable of hydrogen bonding, contrasting with the nonpolar ethylphenyl groups in and .
Comparison with Pyrazolo[3,4-d]pyrimidine Derivatives
Example from Patent Literature ()
The compound N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide differs in core structure and substituents:
- Core : Pyrazolo[3,4-d]pyrimidine (vs. pyrrolo[3,2-d]pyrimidine in the target).
- Substituents : Fluorophenyl, chromen-4-one, and fluoro groups.
- Molecular Weight : 571.2 (higher than pyrrolo[3,2-d]pyrimidine analogues).
Q & A
Q. Why do computational predictions of solubility conflict with experimental data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
